molecular formula C10H10O2 B3117055 4-(Methoxymethoxy)-1-ethynylbenzene CAS No. 220882-37-1

4-(Methoxymethoxy)-1-ethynylbenzene

Cat. No. B3117055
CAS RN: 220882-37-1
M. Wt: 162.18 g/mol
InChI Key: NQGXVRVPETZAKN-UHFFFAOYSA-N
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Description

The compound “4-(Methoxymethoxy)-1-ethynylbenzene” is an organic compound that contains a benzene ring. The “4-(Methoxymethoxy)” indicates a methoxy group (OCH3) attached to another methoxy group, which is then attached to the fourth carbon of the benzene ring. The “1-ethynyl” suggests an ethynyl group (C≡CH) attached to the first carbon of the benzene ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the ethynyl group and the methoxymethoxy group to the benzene ring. This could potentially be achieved through reactions such as electrophilic aromatic substitution or nucleophilic aromatic substitution .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring, which is a cyclic compound with alternating double bonds. The ethynyl group would likely cause some electron withdrawing due to the triple bond, while the methoxymethoxy group would likely introduce some electron-donating effects .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the ethynyl and methoxymethoxy groups. The ethynyl group might undergo addition reactions, while the methoxymethoxy group could potentially be cleaved under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the ethynyl group could potentially increase the compound’s acidity, while the methoxymethoxy group could influence its polarity .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action for this compound .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be of interest in fields such as materials science, pharmaceuticals, or organic synthesis .

properties

IUPAC Name

1-ethynyl-4-(methoxymethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-3-9-4-6-10(7-5-9)12-8-11-2/h1,4-7H,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGXVRVPETZAKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=C(C=C1)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methoxymethoxy)-1-ethynylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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